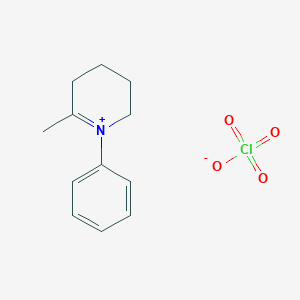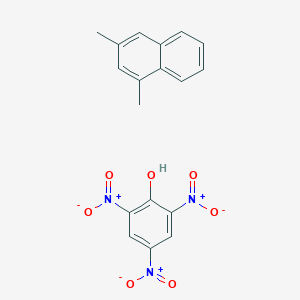
1,3-Dimethylnaphthalene;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylnaphthalene;2,4,6-trinitrophenol: is a compound formed by the combination of 1,3-dimethylnaphthalene and 2,4,6-trinitrophenol. 1,3-Dimethylnaphthalene is a derivative of naphthalene with two methyl groups attached at the 1 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylnaphthalene can be synthesized through the alkylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions to ensure complete methylation.
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions .
Industrial Production Methods: Industrial production of 1,3-dimethylnaphthalene involves catalytic processes using zeolites or other solid acid catalysts to achieve selective methylation. For 2,4,6-trinitrophenol, large-scale nitration processes are employed, often using continuous flow reactors to manage the heat and reaction kinetics .
化学反応の分析
Types of Reactions:
Oxidation: 1,3-Dimethylnaphthalene can undergo oxidation to form naphthoquinones.
Substitution: Both compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium sulfide in acidic conditions.
Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products:
Oxidation of 1,3-Dimethylnaphthalene: Naphthoquinones.
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 1,3-Dimethylnaphthalene: Brominated derivatives
科学的研究の応用
Chemistry: 1,3-Dimethylnaphthalene is used as an intermediate in organic synthesis and as a precursor for the production of dyes and pigments . 2,4,6-Trinitrophenol is used in the synthesis of explosives and as a reagent in chemical analysis .
Biology and Medicine: 2,4,6-Trinitrophenol has been studied for its potential use in biological assays and as a model compound for studying nitroaromatic compound toxicity .
Industry: 1,3-Dimethylnaphthalene is used in the production of high-performance polymers and resins. 2,4,6-Trinitrophenol is used in the manufacture of explosives and as a stabilizer for certain chemical formulations .
作用機序
The mechanism of action for 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria, leading to the disruption of ATP synthesis and the generation of heat . This property makes it a potent metabolic stimulant but also highly toxic. The molecular targets include mitochondrial proteins involved in the electron transport chain .
類似化合物との比較
2,4-Dinitrophenol: Another nitrophenol compound known for its uncoupling properties and historical use as a weight loss agent.
1,4-Dimethylnaphthalene: A structural isomer of 1,3-dimethylnaphthalene with similar chemical properties but different reactivity due to the position of the methyl groups.
Uniqueness: 1,3-Dimethylnaphthalene is unique in its selective reactivity due to the positioning of the methyl groups, making it a valuable intermediate in organic synthesis . 2,4,6-Trinitrophenol is unique for its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis .
特性
CAS番号 |
109804-76-4 |
|---|---|
分子式 |
C18H15N3O7 |
分子量 |
385.3 g/mol |
IUPAC名 |
1,3-dimethylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H12.C6H3N3O7/c1-9-7-10(2)12-6-4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
InChIキー |
URFRBDYZODPIKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
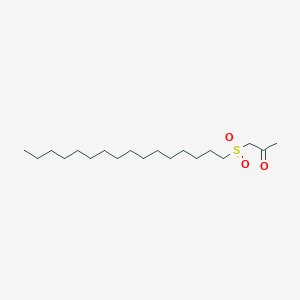
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
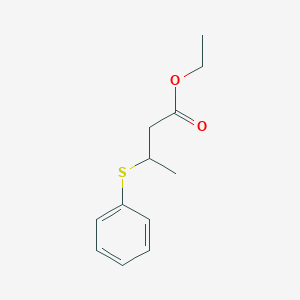
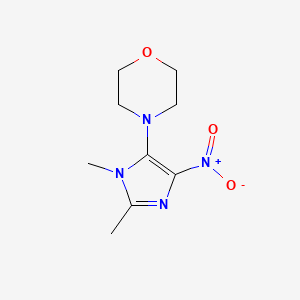
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
